molecular formula C7H7NO5 B8122656 3,4-Dihydroxy-2-nitrobenzyl alcohol

3,4-Dihydroxy-2-nitrobenzyl alcohol

Cat. No.: B8122656
M. Wt: 185.13 g/mol
InChI Key: OLAYODWDHPTDGW-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-2-nitrobenzyl alcohol (CAS 1017060-58-0) is a benzyl alcohol derivative of significant interest in medicinal chemistry and biochemical research. With an empirical formula of C7H7NO5 and a molar mass of 185.13 g/mol, this compound is characterized by its dihydroxy (catechol) and nitro substituents on the benzene ring . This compound is closely related to the potent xanthine oxidase (XO) inhibitor 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), as it is the reduced alcohol form obtained from the aldehyde precursor . XO is a key enzyme in purine metabolism, producing uric acid, and its overactivity is a clinical target for treating hyperuricemia and gout. Research indicates that the catechol moiety and the nitro group at a specific position on the ring are critical structural features required for effective XO inhibition . As a research tool, this compound is valuable for structure-activity relationship (SAR) studies aimed at developing novel XO inhibitors with potential for improved efficacy and lower toxicity compared to existing therapies like allopurinol . It is supplied with a guaranteed purity of ≥95% and is intended for research purposes only . This product is strictly for laboratory use and is not intended for human, veterinary, or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)-3-nitrobenzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-2,9-11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAYODWDHPTDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)[N+](=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3,4 Dihydroxy 2 Nitrobenzyl Alcohol

Reactivity of Aromatic Hydroxyl Groups

The catechol-like arrangement of the two hydroxyl groups on the aromatic ring is a primary determinant of the molecule's reactivity, particularly in substitution and protection reactions.

Electrophilic and Nucleophilic Substitution Reactions

The hydroxyl groups are strongly activating, ortho-, para-directing substituents for electrophilic aromatic substitution. However, the presence of the deactivating nitro group ortho to one hydroxyl and meta to the other complicates the regioselectivity of such reactions. The precise outcome of electrophilic substitution on 3,4-dihydroxy-2-nitrobenzyl alcohol is not extensively documented, but analogies can be drawn from related compounds. For instance, in similar phenolic compounds, the positions ortho and para to the hydroxyl groups are the most nucleophilic and thus most susceptible to electrophilic attack.

Selective Protection and Deprotection Chemistries

The differential acidity and steric environment of the two hydroxyl groups allow for selective protection, a crucial step in the multi-step synthesis of more complex molecules. The 4-hydroxyl group is generally more acidic and less sterically hindered than the 3-hydroxyl group, which is ortho to the bulky nitro group. This difference enables regioselective protection.

A study on the regioselective protection of the closely related 3,4-dihydroxybenzaldehyde (B13553) demonstrated that the 4-hydroxyl group could be selectively protected with various protecting groups in good yields. nih.gov This selectivity is attributed to the greater acidity of the 4-hydroxyl proton. This principle is directly applicable to this compound.

Table 1: Examples of Selective Protection of the 4-Hydroxyl Group in 3,4-Dihydroxybenzaldehyde nih.gov

Protecting GroupReagentsYield (%)
Benzyl (B1604629) (Bn)BnBr, K2CO371
p-Methoxybenzyl (PMB)PMBCl, K2CO375
o-Nitrobenzyl (oNB)oNBBr, K2CO3-
2,6-Dichlorobenzyl2,6-dichlorobenzyl bromide, K2CO3-
3,4-Dichlorobenzyl3,4-dichlorobenzyl bromide, K2CO3-
PropargylPropargyl bromide, K2CO3-

Data adapted from a study on 3,4-dihydroxybenzaldehyde, which serves as a model for the selective protection of this compound.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.

Reductive Functionalization to Amino Derivatives

The reduction of the nitro group to an amine is a common and important transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation. The resulting 2-amino-3,4-dihydroxybenzyl alcohol is a valuable intermediate for the synthesis of heterocyclic compounds and other complex molecules.

A study on the photocatalytic reduction of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol demonstrated high efficiency using a synthesized photocatalyst. researcher.life Similar methodologies could likely be applied to this compound.

Other Selective Derivatizations of the Nitro Moiety

Beyond reduction, the nitro group can participate in other reactions. For instance, photochemical reactions of o-nitrobenzyl compounds are well-documented. nih.govrsc.org Upon irradiation with UV light, o-nitrobenzyl alcohols can rearrange to form o-nitrosobenzaldehydes. nih.govrsc.org This photo-labile property has been extensively used in the development of photoremovable protecting groups. umass.eduacs.org In the case of this compound, this photoreactivity could be exploited for the controlled release of the molecule or for the synthesis of novel nitroso compounds.

Reactions at the Benzyl Alcohol Functionality

The primary alcohol group in the benzylic position is susceptible to both oxidation and substitution reactions.

Oxidation of the benzyl alcohol to the corresponding aldehyde, 3,4-dihydroxy-2-nitrobenzaldehyde (B1610879), can be accomplished using a variety of mild oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC). Further oxidation to the carboxylic acid, 3,4-dihydroxy-2-nitrobenzoic acid, can be achieved with stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones' reagent.

The benzylic hydroxyl group can also be converted into a better leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions. For example, reaction with thionyl chloride (SOCl2) would yield 3,4-dihydroxy-2-nitrobenzyl chloride.

A study on the reaction of 2-nitrobenzyl alcohol in trifluoromethanesulfonic acid at elevated temperatures showed that it can lead to complex rearrangements and the formation of aminobenzenesulfonates. rsc.org While the conditions are harsh, it highlights the potential for intramolecular redox reactions and rearrangements involving both the nitro and benzyl alcohol groups.

Controlled Oxidation to Carbonyl and Carboxyl Derivatives

The primary alcohol group of this compound can be selectively oxidized to form the corresponding aldehyde (3,4-dihydroxy-2-nitrobenzaldehyde) or carboxylic acid (3,4-dihydroxy-2-nitrobenzoic acid). The choice of oxidizing agent and reaction conditions determines the final product.

The selective oxidation of benzylic alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. acs.org Various reagents have been developed for this purpose, offering high chemoselectivity. For the conversion of a primary alcohol to an aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this transformation. In the context of this compound, the presence of the electron-withdrawing nitro group and the easily oxidizable catechol moiety necessitates careful selection of the oxidant.

The further oxidation of the aldehyde to a carboxylic acid can be achieved using stronger oxidizing agents. A common method for oxidizing aldehydes to carboxylic acids is the use of potassium permanganate (KMnO4) or chromic acid. wikipedia.org A specific method for the synthesis of 3,4-dihydroxy-5-nitrobenzoic acid, a constitutional isomer of the target carboxylic acid, involves the oxidation of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) with sodium hypochlorite (B82951). dalalinstitute.com This suggests that similar conditions could potentially be applied to oxidize 3,4-dihydroxy-2-nitrobenzaldehyde.

The following table summarizes potential oxidation reactions for this compound based on general methods for alcohol oxidation.

Starting MaterialProductReagent(s)Reaction Type
This compound3,4-Dihydroxy-2-nitrobenzaldehydePyridinium chlorochromate (PCC) or Dess-Martin periodinaneControlled Oxidation
3,4-Dihydroxy-2-nitrobenzaldehyde3,4-Dihydroxy-2-nitrobenzoic acidPotassium permanganate (KMnO4) or Sodium hypochlorite (NaClO)Oxidation
This compound3,4-Dihydroxy-2-nitrobenzoic acidJones Reagent (CrO3/H2SO4)Strong Oxidation

Nucleophilic Attack and Substitution Pathways

The primary alcohol in this compound can undergo nucleophilic substitution, where the hydroxyl group is replaced by another nucleophile. However, the hydroxyl group is a poor leaving group and typically requires activation. libretexts.org

One common strategy is to protonate the hydroxyl group in the presence of a strong acid, converting it into a better leaving group (water). The resulting carbocation can then be attacked by a nucleophile. Alternatively, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate) or a halide, both of which are excellent leaving groups for subsequent nucleophilic substitution reactions. libretexts.org

The reactivity of the benzylic position towards nucleophilic substitution is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro group at the ortho position can affect the stability of any potential carbocation intermediate. Mechanistically, these reactions can proceed through either an S(_N)1 pathway, involving a carbocation intermediate, or an S(_N)2 pathway, involving a backside attack by the nucleophile. The specific pathway is dependent on the reaction conditions, the nature of the nucleophile, and the substrate itself. libretexts.org

Aromatic Substitution Patterns and Electronic Effects

The substituents on the benzene (B151609) ring of this compound dictate the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl groups are strongly activating and ortho-, para-directing due to their ability to donate electron density to the ring through resonance. Conversely, the nitro group is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive and resonance effects. masterorganicchemistry.comresearchgate.net

In a disubstituted or polysubstituted benzene ring, the directing effects of the substituents combine to determine the position of incoming electrophiles. When activating and deactivating groups are present, the activating groups generally control the regioselectivity. researchgate.net In the case of this compound, the two hydroxyl groups are the dominant directing groups.

The directing effects of the substituents are summarized in the table below:

SubstituentPositionElectronic EffectDirecting Effect
-OH3ActivatingOrtho, Para
-OH4ActivatingOrtho, Para
-NO22DeactivatingMeta
-CH2OH1Weakly DeactivatingOrtho, Para

Considering the combined effects, the positions most susceptible to electrophilic attack would be ortho and para to the hydroxyl groups. Specifically, the C5 and C6 positions are activated by the hydroxyl groups. The C5 position is ortho to the C4-hydroxyl and meta to the C3-hydroxyl, while the C6 position is ortho to the C3-hydroxyl and para to the C4-hydroxyl. The powerful deactivating effect of the nitro group at C2 would likely disfavor substitution at the adjacent C1 and C3 positions.

Computational and Experimental Kinetic Studies for Reaction Pathway Elucidation

The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The sign and magnitude of the reaction constant, ρ, provide insight into the nature of the transition state. For the oxidation of substituted benzyl alcohols, a negative ρ value is often observed, indicating that electron-donating groups accelerate the reaction by stabilizing a positive charge that develops in the transition state. orientjchem.org

Derivatization and Analogue Synthesis of 3,4 Dihydroxy 2 Nitrobenzyl Alcohol

Rational Design Principles for Novel Analogues

Insights from structurally related compounds, particularly nitrodopamine and other nitroaromatics, provide a foundation for predicting the behavior of 3,4-dihydroxy-2-nitrobenzyl alcohol derivatives.

Influence of the Nitro Group on Catechol Reactivity : The primary influence of the ortho-nitro group is its strong electron-withdrawing nature. In related nitrodopamine systems, this effect significantly lowers the acid dissociation constant (pKa) of the catechol's hydroxyl groups. acs.org This enhanced acidity facilitates the formation of the corresponding quinone upon oxidation, even under mildly acidic conditions. acs.org This increased oxidation rate is a critical property, enhancing cross-linking speeds in polymer and hydrogel formation. acs.org

Cross-Linking and Polymerization : Oxidized nitrocatechol moieties, like nitrodopamine quinone, readily form adducts with nucleophiles and can dimerize or oligomerize. acs.org Studies with PEG-nitrodopamine have shown that the cross-linking primarily results in dimers. acs.org This suggests that analogues of this compound could be designed as monomers for functional polymers and adhesive materials.

Impact of Nitro Group Position : The position of the nitro group on an aromatic ring is a critical determinant of its biological or chemical activity. In studies on nitro-derivatives of indoline, indole, and indazole, nitro groups at positions C5 or C6 often conferred mutagenic activity, whereas those at C4 or C7 resulted in weak or no activity. nih.gov This highlights the importance of regiochemistry in the design of new analogues, as the placement of the nitro group on the catechol ring will profoundly affect the molecule's electronic distribution and steric profile.

Modifying the electronic and steric properties of the this compound scaffold is a primary strategy for fine-tuning its function.

Electronic Effects : The electron-withdrawing nitro group dominates the electronic landscape of the molecule. Replacing or supplementing this group can alter the scaffold's properties. For instance, introducing additional electron-withdrawing groups could further decrease the catechol pKa, while adding electron-donating groups (e.g., alkyl groups) would have the opposite effect. These modulations are key for controlling the redox potential and nucleophilicity of the catechol system. nih.gov

Steric Hindrance : The introduction of bulky substituents near the reactive centers (the hydroxyl groups) can provide steric hindrance. This can be used to control the selectivity of reactions, for example, by favoring derivatization at the less hindered benzylic alcohol over the more hindered catechol hydroxyls. Steric effects are a crucial factor in the structure-activity relationships of complex molecules, influencing how they interact with biological targets or participate in self-assembly. nih.gov

Synthesis of Ethers and Esters

The hydroxyl groups of this compound are primary targets for ether and ester formation, providing a straightforward method to modify the compound's polarity, solubility, and reactivity.

The Williamson ether synthesis is a robust method for preparing ethers from an alcohol. masterorganicchemistry.comyoutube.com This SN2 reaction involves the deprotonation of a hydroxyl group with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.com For this compound, selective etherification could be achieved by carefully choosing the base and reaction conditions, though mixtures are possible due to the presence of three hydroxyl groups with different acidities. Generally, phenolic hydroxyls are more acidic than benzylic alcohols.

Esterification can be readily achieved by reacting the alcohol functionalities with carboxylic acids (or their more reactive derivatives like acyl chlorides and anhydrides). Acid-catalyzed Fischer esterification is a common method, though it may be less effective for the less reactive phenolic hydroxyls.

Derivative TypeGeneral ReactionPotential Reactants for this compoundPotential Product
Ether (Williamson)R-OH + Base → R-O⁻ R-O⁻ + R'-X → R-O-R'1. NaH 2. Methyl Iodide (CH₃I)Mono-, di-, or tri-methylated ether derivatives
Ester (Acylation)R-OH + R'-COCl → R-O-CO-R'Acetyl Chloride (CH₃COCl) in the presence of a base (e.g., pyridine)Mono-, di-, or tri-acetylated ester derivatives

Preparation of Amino- and Nitro-Reduced Analogues

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation that dramatically alters the electronic properties and introduces a new reactive nucleophilic site. This conversion yields 3,4-dihydroxy-2-aminobenzyl alcohol, a valuable intermediate. A variety of methods are available for this reduction, often with high chemoselectivity, preserving the alcohol and phenol (B47542) groups. beilstein-journals.orgorganic-chemistry.org

Trichlorosilane-Mediated Reduction : A metal-free method using trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine can efficiently reduce aromatic nitro compounds to the corresponding anilines in short reaction times. beilstein-journals.org

Borohydride (B1222165) Systems : Sodium borohydride (NaBH₄), typically a mild reducing agent, can be activated with catalysts to reduce nitro groups. A NaBH₄/Ni(PPh₃)₄ system has been shown to be effective. jsynthchem.com Another approach involves using KBH₄ with iodine (I₂), which generates BI₃ in situ as the active reductant. organic-chemistry.org

Catalytic Hydrogenation : Traditional catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or a transfer agent like triethylsilane) is a widely used method for nitro group reduction. organic-chemistry.org

MethodKey ReagentsKey FeaturesReference
Trichlorosilane ReductionHSiCl₃, Tertiary Amine (e.g., Hünig's base)Metal-free, fast reaction times, high yield. beilstein-journals.org
Catalytic Borohydride ReductionNaBH₄, Ni(PPh₃)₄Uses an activated form of a mild reducing agent. jsynthchem.com
In Situ Boron Iodide ReductionKBH₄, I₂Generates BI₃ in situ; practical with low-toxicity byproducts. organic-chemistry.org
Catalytic HydrogenationPd/C, H₂ (or transfer agent)Classic, highly efficient method. organic-chemistry.org

Incorporation into Macrocyclic and Supramolecular Structures

The unique combination of functional groups in this compound makes it an attractive building block for creating complex architectures like macrocycles and functional supramolecular systems. The catechol moiety is particularly well-suited for this purpose, as demonstrated by research on related nitrodopamine derivatives. researchgate.net

Nitrodopamine has been end-functionalized onto four-arm star-poly(ethylene glycol) (PEG) polymers. researchgate.net The resulting polymer can form hydrogels through oxidation of the catechol units or by forming metal complexes. This demonstrates a clear pathway for using this compound: the benzylic alcohol can serve as the attachment point to a polymer backbone or other large scaffold, while the nitrocatechol unit remains available for subsequent cross-linking or coordination chemistry to build up larger, functional materials. researchgate.net

Development of Conformationally Restricted Derivatives

Creating conformationally restricted analogues of this compound can lead to derivatives with enhanced selectivity for biological targets or more defined geometries for materials applications. Restriction of free rotation around single bonds can be achieved by incorporating the functional groups into new ring systems.

Plausible strategies include:

Cyclic Ether Formation : Intramolecular cyclization between the benzylic alcohol and the adjacent phenolic hydroxyl group could form a five-membered dihydrofuran ring fused to the aromatic core. This would lock the relative positions of these two groups.

Catechol Protection : The two phenolic hydroxyls can be bridged with a protecting group, such as in the formation of an acetal (B89532) (e.g., a methylenedioxy or isopropylidene ketal bridge). This restricts the rotation of the hydroxyl groups and alters their electronic properties.

Incorporation into a Macrocycle : As mentioned previously, synthesizing a larger ring structure that includes the this compound unit as part of the macrocyclic backbone would inherently limit the conformational freedom of the entire molecule.

These strategies provide pathways to novel, rigid analogues whose well-defined three-dimensional structures can be leveraged for advanced applications.

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3,4-Dihydroxy-2-nitrobenzyl alcohol. It provides detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity.

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, offers the initial framework for structural analysis.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl protons. The aromatic region would likely show two doublets for the two protons on the benzene (B151609) ring, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl groups. The benzylic CH₂ protons would appear as a singlet, and the phenolic and alcoholic OH protons would typically present as broad singlets, the positions of which can be concentration and solvent-dependent. hw.ac.uk

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon bearing the nitro group and those bearing the hydroxyl groups will show characteristic shifts. The benzylic carbon (CH₂OH) will also have a distinct signal in the aliphatic region of the spectrum. oregonstate.edu

Two-dimensional (2D) NMR techniques are crucial for assembling the complete structural puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in identifying proton-proton coupling networks. For this compound, it would confirm the coupling between the adjacent aromatic protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the unambiguous assignment of the ¹³C signals for the protonated aromatic carbons and the benzylic methylene carbon by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly useful for identifying the connectivity between quaternary carbons (like those bearing the nitro and hydroxyl groups) and nearby protons. For instance, correlations would be expected between the benzylic protons and the aromatic carbons, and between the aromatic protons and the carbons of the nitro and hydroxyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons. In the case of this compound, it could confirm the spatial relationships between the benzylic protons and the adjacent aromatic proton.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity
Aromatic H~7.0-7.5d
Aromatic H~6.8-7.2d
Benzylic CH₂~4.5-5.0s
Phenolic OHVariable (broad)s
Alcoholic OHVariable (broad)s
¹³C NMR Predicted Chemical Shift (ppm)
Aromatic C-NO₂~140-150
Aromatic C-OH~145-155
Aromatic CH~110-125
Benzylic CH₂OH~60-65

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion of this compound with high precision. mdpi.com This allows for the calculation of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. For C₇H₇NO₄, the expected exact mass would be a key parameter for confirmation.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a series of product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Loss of water (H₂O): Dehydration is a common fragmentation for alcohols. youtube.com

Loss of the nitro group (NO₂): Cleavage of the C-N bond can lead to the loss of the nitro group.

Loss of formaldehyde (B43269) (CH₂O): Cleavage of the benzylic C-C bond can result in the loss of the hydroxymethyl group.

Cleavage of the aromatic ring: Fragmentation of the benzene ring can also occur, leading to smaller fragment ions.

Predicted Key Mass Fragments for this compound:

Fragment Description
[M-H₂O]⁺Loss of a water molecule from the molecular ion.
[M-NO₂]⁺Loss of the nitro group.
[M-CH₂O]⁺Loss of formaldehyde.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (O-H), nitro (N-O), and aromatic (C-H, C=C) groups. The O-H stretching vibration of the alcohol and phenol (B47542) groups would appear as a broad band in the region of 3200-3600 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the nitro group would be observed around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. Aromatic C-H stretching would appear above 3000 cm⁻¹, and C=C stretching vibrations within the ring would be seen in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the nitro group is also typically a strong Raman band.

Characteristic Vibrational Frequencies for this compound:

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H (alcohol/phenol)3200-3600 (broad)
Aromatic C-H>3000>3000
N-O (asymmetric stretch)1500-1560
N-O (symmetric stretch)1335-1370Strong
Aromatic C=C1400-1600Strong

X-ray Crystallography for Definitive Solid-State Structural Determination

For crystalline samples of this compound, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional molecular structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It would definitively establish the positions of the hydroxyl, nitro, and hydroxymethyl groups on the benzene ring and provide insights into intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Advanced Chromatographic Methods for Purity Assessment, Separation, and Quantification

The purity, separation, and quantification of this compound in various matrices are critically dependent on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the most powerful and widely applicable methods in research for these purposes. Due to the compound's polarity and potential for thermal degradation, specific strategies are employed for each technique to ensure accurate and reliable results.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Principles

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its versatility allows for the separation of the target analyte from impurities and matrix components, followed by quantification using various detection methods.

Methodology and Findings:

A common approach for analyzing phenolic compounds such as this compound involves reversed-phase (RP) HPLC. In this mode, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

For compounds structurally similar to this compound, such as other nitrocatechols and nitrobenzyl alcohols, established HPLC methods utilize a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure sharp peak shapes by suppressing the ionization of the phenolic hydroxyl groups. sielc.comsielc.com An isocratic elution, where the mobile phase composition remains constant, can be effective for simple mixtures. However, a gradient elution, where the proportion of the organic solvent is increased over time, is often preferred for complex samples to ensure the efficient elution of all components.

Detection Principles:

UV-Visible (UV-Vis) or Diode Array Detection (DAD): The nitroaromatic and phenolic functionalities in this compound confer strong chromophores, making it readily detectable by UV-Vis spectroscopy. A Diode Array Detector (DAD) is particularly advantageous as it can acquire the full UV-Vis spectrum for each peak, aiding in peak identification and purity assessment. The maximum absorbance wavelength for similar nitrophenolic compounds is often selected for quantification to achieve the highest sensitivity. chromatographyonline.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. An electrospray ionization (ESI) source is commonly used for polar molecules like this compound. researchgate.net LC-MS not only allows for accurate quantification but also provides molecular weight and structural information, which is invaluable for the definitive identification of the analyte and any related impurities.

A validated RP-HPLC method for the simultaneous determination of benzyl (B1604629) alcohol and another compound in a veterinary pharmaceutical utilized a C18 column with a mobile phase of acetonitrile and 50mM triethylamine (B128534) (70:30, v/v) at a flow rate of 1 mL/min and detection at 220 nm. austinpublishinggroup.com While the specific conditions would need to be optimized for this compound, this provides a solid starting point for method development.

ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) austinpublishinggroup.comnih.gov
Mobile PhaseAcetonitrile/Water or Methanol/Water with acidic modifier (e.g., phosphoric acid, formic acid) sielc.comsielc.com
ElutionIsocratic or Gradient researchgate.netaustinpublishinggroup.com
Flow Rate0.8 - 1.0 mL/min austinpublishinggroup.com
DetectionUV-Vis/DAD (e.g., 220 nm) or Mass Spectrometry (ESI) researchgate.netaustinpublishinggroup.com
TemperatureAmbient or controlled (e.g., 40 °C) austinpublishinggroup.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. However, for polar and non-volatile compounds like this compound, direct analysis by GC is challenging due to potential thermal degradation in the hot injector and the strong interactions with the GC column. researchgate.net Therefore, a crucial prerequisite for its analysis by GC-MS is its conversion into a more volatile and thermally stable derivative.

Derivatization:

The most common derivatization strategy for compounds containing hydroxyl groups is silylation . nih.gov This process involves replacing the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This chemical modification significantly reduces the compound's polarity and hydrogen-bonding capacity, thereby increasing its volatility and thermal stability. gcms.cz

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govyoutube.com The derivatization reaction is typically carried out by heating the sample with the silylating reagent in an appropriate solvent. For analytes with both hydroxyl and carbonyl groups, a two-step derivatization involving methoximation followed by silylation can be employed to prevent the formation of multiple derivatives from tautomers. youtube.com

Methodology and Findings:

Once derivatized, the TMS-ether of this compound can be readily analyzed by GC-MS. A capillary column with a non-polar or semi-polar stationary phase, such as a DB-5MS, is typically used for the separation of the derivatized analytes. nih.gov The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

The mass spectrometer, often a quadrupole or ion trap, is typically operated in electron ionization (EI) mode. The resulting mass spectra exhibit characteristic fragmentation patterns that are used for the identification and quantification of the compound. For silylated nitroaromatic compounds, the mass spectra often show a prominent molecular ion peak ([M]+) or a peak corresponding to the loss of a methyl group ([M-15]+), which are crucial for structural confirmation. nih.gov

Research on the GC-MS analysis of 32 different nitroaromatic compounds, including nitrobenzyl alcohols, after derivatization with BSTFA, demonstrated the effectiveness of this approach. nih.gov The study highlighted that both electron ionization (EI) and chemical ionization (CI) provide characteristic and abundant ions that facilitate the detection and identification of these compounds. nih.gov

ParameterTypical ConditionReference
Derivatization ReagentBSTFA or MSTFA (often with a catalyst like TMCS) nih.govyoutube.com
Derivatization ReactionHeating at elevated temperature (e.g., 75 °C) for a specific duration (e.g., 45 minutes) sigmaaldrich.com
GC ColumnDB-5MS or equivalent (e.g., 30-60 m length, 0.25 mm ID, 0.25 µm film thickness) nih.gov
Injector Temperature270 - 280 °C nih.gov
Oven ProgramTemperature ramp (e.g., starting at 84 °C, ramping to 300 °C) nih.gov
Ionization ModeElectron Ionization (EI) or Chemical Ionization (CI) nih.gov
Mass AnalyzerQuadrupole, Ion Trap, or Time-of-Flight (TOF) nih.govnih.gov

Computational Chemistry and Theoretical Investigations of 3,4 Dihydroxy 2 Nitrobenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies of Molecular Orbitals, Charge Distribution, and Electrostatic Potential

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3,4-Dihydroxy-2-nitrobenzyl alcohol, DFT studies would provide insights into:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most likely to act as an electron donor and acceptor, respectively. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Charge Distribution: Calculating the distribution of electron density would identify the partial positive and negative charges on each atom. This is crucial for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the electrostatically positive, negative, and neutral regions of the molecule, offering a guide to its reactive behavior and non-covalent interactions.

Ab Initio Methods for Spectroscopic Parameter Prediction and Validation

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, could be employed to predict spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra. For this compound, these calculations could predict:

Infrared (IR) Spectra: Theoretical vibrational frequencies would correspond to the stretching and bending modes of the various functional groups (O-H, N-O, C-N, C-O), aiding in the analysis of experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectra: Prediction of 1H and 13C NMR chemical shifts would assist in the structural elucidation and assignment of signals in experimentally obtained NMR data.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are critical to its function and interactions.

Conformational Analysis: This would involve systematically exploring the potential energy surface of the molecule to identify its stable conformers. The relative energies of these conformers would indicate their population at a given temperature. Intramolecular hydrogen bonding between the hydroxyl and nitro groups would likely play a significant role in determining the preferred conformations. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations would provide a detailed picture of the molecule's dynamic behavior over time in a simulated environment (e.g., in a solvent). acs.orgnih.gov These simulations can reveal how the molecule flexes, and how its functional groups interact with their surroundings, which is particularly important for understanding its behavior in solution.

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational methods can be used to model chemical reactions and elucidate their mechanisms. For this compound, this could involve studying:

Photochemical Reactions: Given that 2-nitrobenzyl compounds are known to be photoreactive, theoretical studies could map the potential energy surfaces for photochemical reactions, identifying transient intermediates and transition states. nih.govpsu.eduacs.org

Oxidation/Reduction Reactions: The catechol and nitro moieties are redox-active. Computational modeling could predict the thermodynamics and kinetics of their oxidation and reduction, providing insight into the compound's antioxidant potential or its behavior in electrochemical applications.

Molecular Docking Simulations (if applicable for binding studies to synthetic catalysts or recognition sites)

While no specific binding studies for this compound are currently published, molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov If this compound were to be investigated for its interaction with a synthetic catalyst or a biological macromolecule, docking simulations would be employed to:

Predict Binding Modes: Determine the most likely binding pose of the molecule within a receptor's active site.

Estimate Binding Affinity: Calculate a score that estimates the strength of the interaction, which can be used to rank potential binding partners.

In the absence of specific research on this compound, the field remains open for future computational studies to elucidate its properties and potential applications.

Applications in Complex Organic Molecule Synthesis

Role as a Key Intermediate in Multi-Step Convergent and Divergent Synthesis

In the realm of complex molecule synthesis, the efficiency of a synthetic route is paramount. 3,4-Dihydroxy-2-nitrobenzyl alcohol serves as a valuable starting material or intermediate in both convergent and divergent synthetic strategies.

A convergent synthesis involves preparing separate fragments of a complex molecule and then coupling them together near the end of the synthesis. The varied reactivity of the functional groups in this compound allows it to be a precursor to one of these key fragments. For instance, the catechol and alcohol moieties can be selectively protected or modified, while the nitro group can be transformed into other functionalities, such as an amine, enabling subsequent coupling reactions.

A divergent synthesis begins with a single, multifunctional starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. nih.gov The structure of this compound is ideally suited for such an approach. Starting from this core, each functional group offers a handle for a different set of chemical transformations:

The catechol hydroxyl groups can undergo selective alkylation, acylation, or be used to form cyclic acetals.

The benzylic alcohol can be oxidized to an aldehyde or acid, or converted into an ether or ester. ijcea.org

The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions.

This multi-faceted reactivity allows chemists to generate a wide array of derivatives from a single, common intermediate, which is a hallmark of divergent synthesis. nih.gov A patent describing various 3,4-dihydroxybenzyl alcohol derivatives highlights the role of this core structure as a foundational intermediate for producing new chemical entities. google.com

Utility in the Construction of Diverse Heterocyclic Ring Systems

Heterocyclic compounds are central to medicinal chemistry and materials science. The functional group array of this compound makes it a promising precursor for various heterocyclic systems. The reactivity of ortho-nitrobenzyl alcohols, in general, lends itself to cyclization reactions. For example, a related compound, 3-methyl-2-nitrobenzyl alcohol, can undergo condensation followed by catalytic hydrogenation to form a 7-hydroxymethyl-indole, a key heterocyclic core. sigmaaldrich.com

This type of transformation, often involving the reduction of the nitro group to an amine which then reacts with an adjacent or introduced functional group, can be envisioned for this compound. Potential synthetic targets could include:

Benzofurans: Intramolecular cyclization involving one of the phenolic hydroxyl groups and the benzylic position.

Indole Derivatives: Following the reduction of the nitro group, cyclization strategies can yield substituted indoles.

Benzoxazines: Reaction of the catechol moiety and the eventual amine (from nitro reduction) with appropriate reagents could form these heterocyclic structures.

The ability to build these important ring systems from a relatively simple starting material underscores the compound's value in synthetic organic chemistry.

Application in Protecting Group Chemistry and Orthogonal Deprotection Strategies

Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to mask a reactive functional group while transformations are carried out elsewhere in the molecule. wikipedia.orgmasterorganicchemistry.com The "2-nitrobenzyl" moiety is a well-established photolabile protecting group, often referred to as an o-NB group. umass.eduacs.org This group can be cleaved using UV light (typically around 350 nm), releasing the protected functional group and generating a 2-nitrosobenzaldehyde byproduct. umass.edunih.gov

The benzylic alcohol of this compound can be used to install this photolabile protecting group onto other molecules, particularly acids or alcohols. More significantly, the compound itself contains functional groups (the catechol) that often require protection during a synthetic sequence. Research on the related 3,4-dihydroxybenzaldehyde (B13553) has shown that the hydroxyl groups can be selectively protected using various groups, including o-nitrobenzyl chloride. nih.govresearchgate.net

This photochemical deprotection is an example of an orthogonal deprotection strategy . researchgate.net Orthogonality in this context means that one protecting group can be removed under a specific set of conditions (e.g., UV light) without affecting other protecting groups that are sensitive to different conditions (e.g., acid, base, or hydrogenolysis). researchgate.netuwindsor.ca For a complex molecule containing multiple protecting groups, the o-nitrobenzyl group can be selectively removed with light, leaving silyl (B83357) ethers (removed by fluoride), benzyl (B1604629) ethers (removed by hydrogenolysis), and acetals (removed by acid) intact. wikipedia.orguwindsor.ca This allows for precise, stepwise unmasking of functional groups, which is critical in the synthesis of intricate molecular architectures.

Integration into Advanced Materials Science

The photolabile nature of the o-nitrobenzyl group has been widely exploited in materials science to create photoresponsive and photodegradable materials. umass.edu As a derivative of o-nitrobenzyl alcohol, this compound is a prime candidate for integration into such advanced materials, serving as a precursor or functional monomer. The core principle is the use of light as a trigger to alter the structure and, consequently, the properties of a material with high spatial and temporal precision. umass.edu

Key applications include:

Photodegradable Hydrogels: The o-nitrobenzyl unit can be incorporated as a cross-linker between polymer chains to form a hydrogel. Upon irradiation with UV light, the cross-linker cleaves, causing the hydrogel to degrade and release encapsulated contents, such as drugs or cells. This is of great interest for tissue engineering and controlled drug delivery. umass.edu

Photoresponsive Polymers and Surfaces: By attaching this compound to a polymer backbone or a surface, its photocleavage can be used to change surface properties like wettability or to un-cage reactive groups for subsequent chemical reactions. This has been used for creating patterned surfaces and for light-triggered assembly of nanoparticles. umass.edu

Optoelectronic Scaffolds: While less common, the conjugated system and potential for modification make such molecules interesting for optoelectronic applications. The catechol moiety is known for its ability to bind to metal oxide surfaces (e.g., TiO2, ZnO), suggesting potential use in dye-sensitized solar cells or as a linker in other electronic devices.

Table 1: Applications of o-Nitrobenzyl Alcohol Derivatives in Materials Science

Application Area Description Role of o-Nitrobenzyl Moiety Reference
Photodegradable Hydrogels Cross-linked polymer networks that degrade upon light exposure, used for drug delivery and tissue engineering scaffolds. Acts as a photocleavable cross-linker connecting polymer chains. umass.edu
Thin Film Patterning Creation of micro- and nanopatterns on surfaces by selectively removing or activating parts of a thin polymer film with light. Side chains containing the o-NB group are cleaved, changing polymer solubility or reactivity in irradiated areas. umass.edu
Self-Assembled Monolayers Light-induced modification of surface properties (e.g., wettability) or attachment/release of molecules from a surface. The o-NB group acts as a "caged" linker that can be broken to alter the surface chemistry. umass.edu
Photocleavable Bioconjugates Light-triggered release of biologically active molecules ("caged compounds") from a carrier molecule or surface. Protects or tethers a biomolecule, which is released upon irradiation. umass.eduacs.org
Photoresponsive Polymers (Block) copolymers that change their structure or properties (e.g., self-assembly) in response to light. Incorporated into the polymer chain or as a side group to induce chain scission or functional group transformation. umass.edu

Use in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (a "library") for high-throughput screening, typically in drug discovery. Building blocks for combinatorial libraries should ideally possess multiple points for diversification.

This compound is an excellent scaffold for library synthesis due to its four distinct functional sites:

3-Hydroxyl group: Can be alkylated, acylated, etc.

4-Hydroxyl group: Offers a second point for similar modifications, with potential for regioselectivity. nih.govresearchgate.net

Benzylic alcohol: Can be converted to various ethers or esters, or used to attach the scaffold to a solid support.

Nitro group: Can be reduced to an amine, providing a key site for amide bond formation, sulfonylation, or reductive amination, introducing a wide range of substituents.

Furthermore, its function as a photolabile linker is highly valuable in this context. The molecule could be attached to a solid-phase resin via one of its hydroxyl groups, with subsequent chemical modifications performed at the other sites. After the library is synthesized, the desired compounds can be cleaved from the solid support under mild photolytic conditions, which avoids the harsh chemical reagents often required for other linkers and preserves the integrity of sensitive final products.

Emerging Research and Future Perspectives

Integration with Flow Chemistry and Automated Synthetic Platforms for Enhanced Efficiency

The synthesis of complex molecules like 3,4-Dihydroxy-2-nitrobenzyl alcohol often involves multi-step processes that can be resource-intensive and challenging to control using traditional batch methods. The integration of continuous flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the efficiency, safety, and reproducibility of its production.

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over batch processing. seqens.com These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates or reactions. seqens.com For the synthesis of nitroaromatic compounds, flow chemistry can mitigate risks associated with potentially explosive intermediates and exothermic nitration reactions. beilstein-journals.org The reduction of nitro groups, a key transformation, has been successfully demonstrated in continuous-flow reactors, offering a safer and more scalable process compared to batch methods. beilstein-journals.orgnih.gov For instance, a metal-free reduction of aromatic nitro derivatives using trichlorosilane (B8805176) has been efficiently performed in a continuous-flow system, highlighting a convenient and scalable protocol. beilstein-journals.org

Automated synthesis platforms, which combine robotics, software, and modular hardware, further amplify these benefits by enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. chemspeed.comwikipedia.org These systems can mechanize the entire workflow, from reagent dispensing and reaction execution to purification and analysis, thereby increasing productivity and reducing human error. wikipedia.orgsigmaaldrich.commetoree.com While direct reports on the flow synthesis of this compound are not prevalent, the successful application of these technologies to related structures, such as substituted nitrobenzenes and catechols, strongly suggests their applicability. nih.govnih.gov The development of a continuous-flow process for this specific molecule would represent a significant step towards more efficient and industrially viable production.

Table 1: Comparison of Batch vs. Flow Chemistry for Nitroaromatic Synthesis
ParameterBatch ChemistryFlow Chemistry
SafetyHigher risk with exothermic/hazardous reactionsEnhanced safety due to small reaction volumes and superior heat control seqens.com
ControlDifficult to maintain homogeneity and precise temperaturePrecise control over temperature, pressure, and residence time seqens.com
ScalabilityOften requires re-optimization; "scale-up" challengesEasier to scale by "numbering-up" or running for longer durations beilstein-journals.org
EfficiencyCan have significant downtime between batchesReduced reaction times and less idle time, enabling faster synthesis seqens.com

Exploration of Biocatalytic Approaches for Chemo-, Regio-, and Stereoselective Functionalization

Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, is emerging as a powerful tool for green and highly selective synthesis. acs.org For a multifunctional compound like this compound, enzymes could offer unparalleled chemo-, regio-, and stereoselectivity in subsequent functionalization steps, which are often difficult to achieve with conventional chemical methods.

The field of biocatalysis has seen significant advances in the development of enzymes for hydroxylating aromatic compounds. nih.gov Oxygenating biocatalysts, such as cytochrome P450 monooxygenases (P450s) and unspecific peroxygenases (UPOs), can introduce hydroxyl groups onto unactivated carbon atoms under mild, aqueous conditions. nih.govnih.gov Engineered P450s have demonstrated the ability to perform dihydroxylation of benzene (B151609) to hydroquinone, and UPOs can hydroxylate a wide range of aromatic substrates. nih.gov These enzymatic systems could potentially be applied to modify the aromatic ring of this compound or related precursors with high regioselectivity. Furthermore, engineered proline hydroxylases have shown improved regioselectivity in the hydroxylation of various substrates, indicating the potential for creating bespoke biocatalysts for specific transformations. google.com

Moreover, enzymes are known to catalyze reactions involving both nitro and alcohol groups. For example, a dehydrogenase from Pseudomonas sp. is capable of oxidizing 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde. This demonstrates the potential for enzymatic oxidation of the benzylic alcohol in the target molecule. The use of whole-cell biocatalysts, which contain complex metabolic networks, provides an advantage for multi-step or cofactor-dependent reactions, although they may lack the specificity of isolated enzymes. acs.orgresearchgate.net The exploration of biocatalytic routes could lead to novel derivatives of this compound that are inaccessible through traditional synthesis, opening doors to new applications in pharmaceuticals and materials science.

Potential as a Precursor for Photoactivatable or Triggerable Molecular Switches

The o-nitrobenzyl alcohol scaffold is the foundation for one of the most widely used classes of photoremovable protecting groups, also known as "photocages". rsc.orgwiley-vch.de Upon irradiation with UV light, these molecules undergo an intramolecular rearrangement to release a protected substrate (like an acid, alcohol, or amine) and form an o-nitrosobenzaldehyde byproduct. nih.govresearchgate.net This light-triggered release allows for precise spatial and temporal control over the activation of bioactive molecules, making it an invaluable tool in cell biology and pharmacology.

This compound is a substituted o-nitrobenzyl alcohol and, as such, is a prime candidate for development as a photoactivatable precursor or molecular switch. The electronic properties of the substituents on the aromatic ring are known to significantly influence the photochemical properties of the o-nitrobenzyl cage, including its absorption wavelength, quantum yield of uncaging, and release kinetics. nih.govinstras.com The two electron-donating hydroxyl groups on the ring of this compound would be expected to red-shift its absorption maximum compared to the parent o-nitrobenzyl alcohol, potentially allowing for activation with less-damaging, longer-wavelength light. nih.gov

The development of this compound into a photocage would involve attaching a molecule of interest to the benzylic alcohol. Subsequent photolysis would cleave this bond, releasing the active molecule. Researchers have designed various o-nitrobenzyl derivatives to optimize their properties, such as introducing different substituents to generate a fluorescent signal upon uncaging, which allows the release event to be monitored. rsc.org Investigating the specific photochemical behavior of this compound and its derivatives could lead to a new class of photoactivatable tools with tailored properties for advanced applications in biological research and targeted drug delivery.

Table 2: Key Properties of Photoremovable Protecting Groups
PropertyDescriptionRelevance of this compound
Absorption WavelengthThe wavelength of light required to trigger cleavage.Hydroxyl groups are expected to cause a red-shift, enabling use of longer, less phototoxic wavelengths. nih.gov
Quantum YieldThe efficiency of the uncaging reaction per photon absorbed.Substituents heavily influence this; a high quantum yield is desirable for efficient release. nih.gov
Release KineticsThe rate at which the protected molecule is freed after photolysis.Crucial for time-resolved studies; tunable through chemical modification. wiley-vch.de
ByproductsThe cage fragment remaining after release.Byproducts should be non-toxic and non-interfering with the biological system.

Addressing Challenges and Identifying Opportunities in Substituted Nitroaromatic Chemistry Research

While holding significant promise, the synthesis and application of this compound are embedded within the broader context of substituted nitroaromatic chemistry, a field characterized by both persistent challenges and exciting opportunities.

A primary challenge is the synthesis itself, particularly the regioselective introduction of the nitro group onto a polysubstituted aromatic ring. Traditional nitration methods often employ harsh acidic conditions (e.g., nitric and sulfuric acid) that can lead to a lack of selectivity, over-nitration, and the generation of hazardous waste. researchgate.netfrontiersin.orgnih.gov For a highly activated ring like a catechol, these methods are often unselective and can lead to oxidation byproducts. researchgate.net Developing milder and more regioselective nitration techniques, such as those using metal nitrates or novel catalytic systems, is a key area of research. researchgate.netrsc.org

Another significant area of research is the functionalization of the nitroaromatic ring. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. mdpi.com A major breakthrough has been the use of the nitro group as a directing group in transition-metal-catalyzed C-H activation reactions. mdpi.comrsc.org This strategy allows for the regioselective formation of new C-C or C-heteroatom bonds at the position ortho to the nitro group, providing a powerful alternative to traditional cross-coupling methods. rsc.orgnih.gov Such methodologies could be instrumental in creating novel derivatives of this compound.

The nitro group itself is a versatile synthetic handle, capable of being reduced to nitroso, hydroxylamino, or amino groups, with the last being particularly important for the synthesis of pharmaceuticals and materials. mdpi.com The development of chemoselective reduction methods that leave other functional groups (like the catechol and alcohol in the target molecule) intact is a continuing goal. The unique reactivity of the nitro group ensures that nitroaromatic compounds will remain central to the development of complex functional molecules and materials. nih.gov

Q & A

Q. What safety protocols are essential when handling this compound?

  • Guidelines :
  • PPE : Use N95 masks, nitrile gloves, and safety goggles to prevent inhalation or dermal contact .
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.